(4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one

Catalog No.
S12211069
CAS No.
M.F
C27H28O5
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl...

Product Name

(4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one

IUPAC Name

(4R,5R,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one

Molecular Formula

C27H28O5

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C27H28O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-25,27H,16-20H2/t24-,25-,27-/m1/s1

InChI Key

XDRGBAJBRHEMCV-RGSZASNESA-N

Canonical SMILES

C1C(C(C(OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Isomeric SMILES

C1[C@H]([C@H]([C@H](OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

The compound (4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one is a complex organic molecule characterized by a tetrahydropyran ring with multiple benzyloxy substituents. Its molecular formula is C34H36O6C_{34}H_{36}O_6, and it has a molecular weight of approximately 540.65 g/mol. The compound features a chiral center, contributing to its stereochemistry, which is essential for its biological activity and interactions. The melting point of this compound ranges from 150 to 155 °C, indicating its solid-state stability under standard conditions .

Typical of tetrahydropyran derivatives. These may include:

  • Nucleophilic substitutions: The benzyloxy groups can be replaced by other nucleophiles under appropriate conditions.
  • Deprotection reactions: The benzyloxy groups can be removed using hydrogenation or catalytic methods to yield the corresponding tetrahydropyran derivatives.
  • Oxidation reactions: The hydroxyl groups can be oxidized to carbonyls or carboxylic acids, altering the compound's reactivity and properties.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological profiles.

The synthesis of (4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one typically involves:

  • Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of benzyloxy groups: This is often done via alkylation reactions where benzyl halides react with the hydroxyl groups on the tetrahydropyran.
  • Final modifications: Additional steps may include protecting or deprotecting functional groups to achieve the desired structure.

These methods highlight the importance of careful synthetic planning to ensure high yields and purity of the final product.

The applications of (4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one span various fields:

  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development.
  • Chemical research: It serves as a building block in organic synthesis and medicinal chemistry.
  • Material science: Tetrahydropyran derivatives can be used in creating polymers or other materials with specific properties.

These applications underline the compound's versatility in both scientific research and practical uses.

Interaction studies involving (4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one are essential for understanding its pharmacodynamics and pharmacokinetics. These studies typically assess:

  • Binding affinity: How well the compound binds to target proteins or enzymes.
  • Mechanism of action: Understanding how the compound exerts its biological effects at the molecular level.
  • Toxicity profiles: Evaluating safety and potential side effects associated with its use.

Such studies are crucial for advancing this compound toward therapeutic applications.

Several compounds share structural similarities with (4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one, including:

Compound NameStructureUnique Features
(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-olStructureContains three benzyloxy groups instead of two; may exhibit different solubility and reactivity.
(2R,3S,4S,5S)-2-(Benzyloxy)methyl-tetrahydro-2H-pyranStructureLacks multiple benzyloxy substitutions; simpler structure might lead to different biological interactions.
(3S,4S)-3-Hydroxy-tetrahydro-2H-pyranStructureA more basic structure without benzylic groups; serves as a comparison for reactivity differences.

The uniqueness of (4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-one lies in its specific stereochemistry and multiple benzyloxy functionalities that enhance its potential interactions in biological systems compared to simpler analogs.

One-Pot Alkoxycarbonylation Approaches for Pyran-2-one Core Formation

One-pot methodologies have emerged as efficient strategies for constructing the pyran-2-one core. A notable approach involves the asymmetric alkylation of 2-furfurals using organozinc reagents in the presence of the chiral ligand (−)-MIB (4 mol %), which achieves enantioselectivities exceeding 90%. This method proceeds via the formation of a furyl zinc alkoxide intermediate, followed by oxidation with N-bromosuccinimide (NBS) in a tetrahydrofuran/water (4:1) mixture. The Achmatowicz reaction mechanism facilitates the conversion of the furyl alcohol intermediate into the pyran-2-one scaffold, with yields ranging from 46% to 77% depending on substituent steric effects.

The stereochemical outcome of this process is critically influenced by the choice of organozinc reagent. For instance, Knochel-type functionalized zinc reagents enable the introduction of alkyl or aryl groups at the pyranone’s α-position, while maintaining the integrity of the (4R,5R,6R) configuration. Comparative studies indicate that 4,5-disubstituted 2-furfurals exhibit reduced yields due to steric hindrance during cyclization, underscoring the need for tailored reagent selection.

Cycloalkane-Fused Pyran-2-one Synthesis via Intramolecular Lactonization

Intramolecular lactonization represents a cornerstone for assembling fused pyran-2-one systems. A validated protocol involves the reaction of 3,4,6-tri-O-benzyl-1-formylglycal with 4-hydroxycoumarin derivatives in ethyl acetate, catalyzed by L-proline at ambient temperature. This method proceeds via a tandem Knoevenagel condensation and lactonization sequence, yielding bicyclic pyrano[3,2-c]benzopyran-6-one derivatives in 89–96% yield.

The reaction’s regioselectivity is governed by the electronic nature of the coumarin substituents. Electron-withdrawing groups on the coumarin ring accelerate lactonization by enhancing the electrophilicity of the intermediate α,β-unsaturated ketone. For example, nitro-substituted coumarins achieve complete conversion within 1 hour, whereas electron-donating groups require extended reaction times (up to 2 hours). The resulting fused pyran-2-ones exhibit axial chirality, with diastereomeric ratios exceeding 10:1 in favor of the cis-fused isomer.

Stereoselective Benzyloxy Group Incorporation Strategies

The installation of benzyloxy groups at the 4,5, and 6 positions of the pyran-2-one core demands precise stereochemical control. A widely adopted strategy involves the sequential benzylation of a glycal precursor under basic conditions. For instance, treatment of β-C-glycopyranosyl aldehydes with sodium methoxide in methanol generates a 3,4,6-tri-O-benzyl-1-formylglycal intermediate in 90–92% yield. Subsequent benzylation at the 6-position is achieved using benzyl bromide in the presence of silver(I) oxide, which selectively targets the primary hydroxyl group without epimerizing existing stereocenters.

The absolute configuration of the benzyloxy groups is confirmed via specific rotation measurements. For the related compound (3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol, a specific rotation of [α]20/D = +47.0 to +51.0° (c = 2, dioxane) correlates with the (4R,5R,6R) stereochemistry when adapted to the target pyran-2-one. Chiral auxiliary-mediated benzylation, employing (−)-MIB or analogous catalysts, further enhances stereoselectivity by inducing a rigid transition state during nucleophilic substitution.

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Exact Mass

432.19367399 g/mol

Monoisotopic Mass

432.19367399 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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